molecular formula C13H16N2O2 B2476439 Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate CAS No. 1936154-42-5

Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate

Cat. No.: B2476439
CAS No.: 1936154-42-5
M. Wt: 232.283
InChI Key: WEBXSECROFKGBF-UHFFFAOYSA-N
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Description

Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a five-membered ring containing a nitrogen atom.

Scientific Research Applications

Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of “Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate” is not specified in the search results. The biological activity of a compound depends on its structure and the target it interacts with in the body. Without specific information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research on “Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate” are not specified in the search results. Potential areas of interest could include exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate typically involves the reaction of benzyl chloroformate with 5-azaspiro[2.3]hexane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-{5-azaspiro[2.3]hexan-1-yl}carbamate 2,2,2-trifluoroacetate
  • This compound hydrochloride

Uniqueness

This compound stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development .

Properties

IUPAC Name

benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(15-11-6-13(11)8-14-9-13)17-7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBXSECROFKGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CNC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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